Cas no 55306-05-3 ((1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate)
![(1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate structure](https://fr.kuujia.com/scimg/cas/55306-05-3x500.png)
55306-05-3 structure
Nom du produit:(1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate
(1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate Propriétés chimiques et physiques
Nom et identifiant
-
- (1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate
- (Z)-2-Methyl-2-butenoic acid [(R,E)-5-hydroxy-3-methyl-1-[(2R,3R)-tetrahydro-2-[(E)-3-hydroxy-2-methyl-1-propenyl]-4-methylene-5-oxofuran-3-yl]-3-pentenyl] ester
- Pycnolide
- Q27108129
- [(E,1R)-5-hydroxy-1-[(2R,3R)-2-[(E)-3-hydroxy-2-methylprop-1-enyl]-4-methylidene-5-oxooxolan-3-yl]-3-methylpent-3-enyl] (Z)-2-methylbut-2-enoate
- [(E,1R)-5-hydroxy-1-[(2R,3R)-2-[(E)-3-hydroxy-2-methyl-prop-1-enyl]-4-methylene-5-oxo-tetrahydrofuran-3-yl]-3-methyl-pent-3-enyl] (Z)-2-methylbut-2-enoate
- (1R,3E)-5-Hydroxy-3-methyl-1-[(2R,3R)-tetrahydro-2-[(1E)-3-hydroxy-2-methyl-1-propen-1-yl]-4-methylene-5-oxo-3-furanyl]-3-penten-1-yl (2Z)-2-methyl-2-butenoate
- DTXSID701099728
- 55306-05-3
- C09535
- CHEBI:8652
- DB-225123
-
- Piscine à noyau: InChI=1S/C20H28O6/c1-6-14(4)19(23)25-16(9-12(2)7-8-21)18-15(5)20(24)26-17(18)10-13(3)11-22/h6-7,10,16-18,21-22H,5,8-9,11H2,1-4H3/b12-7+,13-10+,14-6-/t16-,17-,18-/m1/s1
- La clé Inchi: GHEIESSKOYFMTB-XSBMVCGPSA-N
- Sourire: CC=C(C)C(=O)OC(CC(=CCO)C)C1C(OC(=O)C1=C)C=C(C)CO
Propriétés calculées
- Qualité précise: 364.18864
- Masse isotopique unique: 364.18858861g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 9
- Complexité: 641
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 3
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 93.1Ų
- Le xlogp3: 2.7
Propriétés expérimentales
- Le PSA: 93.06
(1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate Littérature connexe
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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